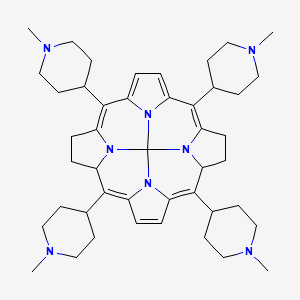

FeTMPyP

説明

FeTMPyP is a synthetic porphyrin complexed with iron . It acts as a peroxynitrite decomposition catalyst . It catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations . It can also serve as a potential drug for reactive oxygen species (ROS) detoxification .

Synthesis Analysis

FeTMPyP can be synthesized through a rapid and convenient exfoliation/reassembling method . In this process, the layered structure of the original LiTaWO6 was reconstructed into the tubular structure of the FeTMPyP/TaWO6 composite . Another method involves intercalating positively charged FeTMPyP into KSr2Nb3O10 via an exfoliation/restacking method .Molecular Structure Analysis

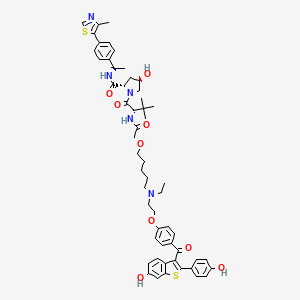

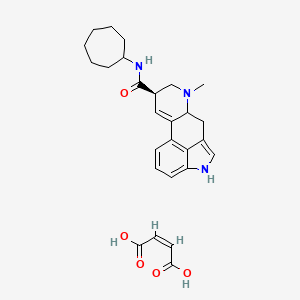

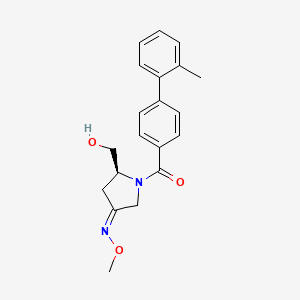

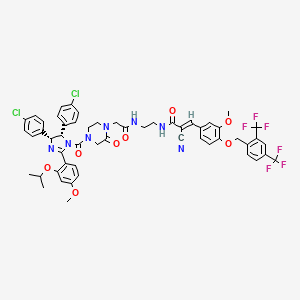

The molecular formula of FeTMPyP is C44H36FeN8 • 5Cl . For a detailed molecular structure, you may refer to resources that provide 3D models of chemical structures .Chemical Reactions Analysis

FeTMPyP has been shown to have excellent sensitivity for the electrochemical detection of dopamine (DA). It can accelerate the electron transfer process and enhance the current response to DA sensing . The rate constant for the decomposition of peroxynitrite by FeTMPyP is 2.2 x 10^6 M-1s-1 .Physical And Chemical Properties Analysis

FeTMPyP is a brown solid . It is hygroscopic . It is soluble in H₂O (50 mg/ml) .科学的研究の応用

Electrocatalytic Applications : FeTMPyP immobilized on single-walled carbon nanotubes (SWNTs) shows enhanced electrocatalytic behavior towards the reduction of nitric oxide and oxygen. This is potentially useful in developing new types of biosensors (Tu, Lei, & Ju, 2008).

DNA Detection : A novel electrochemical strategy involving FeTMPyP demonstrates excellent electrocatalytic behaviors towards oxygen reduction, forming the basis for sensitive DNA detection (Li, Lei, Wang, Wang, & Ju, 2012).

DNA Biosensing : FeTMPyP, used in a catalytic hairpin assembly, shows high catalytic activity and stability, offering a novel methodology in bioanalysis, particularly for DNA sensing (Zang, Lei, Ling, & Ju, 2015).

Dopamine Detection : FeTMPyP/TaWO6 nanotube composite, used for electrochemical detection of dopamine, demonstrates accelerated electron transfer and enhanced current response, indicating its potential for biosensing applications (Fan, Wang, Wu, Wang, Li, Liu, Rong, Tong, & Zhang, 2020).

Ethanol Biosensing : FeTMPyP combined with carbon nanofiber (CNF) forms a biofunctional nanocomposite for highly sensitive ethanol biosensing (Wu, Lei, Zhang, & Ju, 2008).

Immune Modulation : FeTMPyP inhibits proliferative activity of thymocytes by blocking the activation of certain cellular pathways, suggesting its potential in studying inflammatory disorders and immunologic overactivation (Kang, Lee, Jung, & Kim, 2003).

Hydrogen Peroxide and Glucose Sensing : FeTMPyP, when combined with graphene quantum dots, creates a "turn on" system for sensing hydrogen peroxide and glucose (Zhang, Peng, Liang, & Qiu, 2015).

Neuroprotection : FeTMPyP has been investigated for its neuroprotective effects in models of global cerebral ischemia, suggesting its potential in neurological research (Dhar, Kaundal, & Sharma, 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLWUKNBYRMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849546 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fe-TMPyP | |

CAS RN |

133314-07-5 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。